(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one
Description
Properties
IUPAC Name |
(3Z)-3-[(2,4-dichlorophenyl)methoxyimino]-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2F3N2O2/c24-17-9-8-15(19(25)11-17)13-32-29-21-18-6-1-2-7-20(18)30(22(21)31)12-14-4-3-5-16(10-14)23(26,27)28/h1-11H,12-13H2/b29-21- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOYZIQWJDLLAG-ANYBSYGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NOCC3=C(C=C(C=C3)Cl)Cl)C(=O)N2CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/OCC3=C(C=C(C=C3)Cl)Cl)/C(=O)N2CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one is a complex organic molecule with notable potential in medicinal chemistry. Its unique structure, characterized by a dichlorophenyl group and a trifluoromethyl substituent, positions it as a candidate for various biological applications, particularly in cancer research and antimicrobial studies.
- Molecular Formula : C23H15Cl2F3N2O2
- Molecular Weight : 479.28 g/mol
- CAS Number : 477853-37-5
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily through its interactions with specific molecular targets. The following sections summarize the findings related to its biological effects.
Anticancer Activity
Recent studies have explored the anticancer properties of (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one. It has been shown to inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. It has been noted for its ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM) after 48 hours of exposure, indicating its potential as a therapeutic agent against breast cancer .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
- Efficacy Against Bacteria : It demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL for S. aureus and 16 µg/mL for E. coli .
- Fungal Activity : Additionally, it showed antifungal activity against Candida albicans with an MIC of 32 µg/mL, suggesting potential applications in treating fungal infections .
Structure-Activity Relationship (SAR)
The biological activity of (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one can be attributed to its structural components:
| Structural Feature | Role in Activity |
|---|---|
| Dichlorophenyl Group | Enhances lipophilicity and cellular uptake |
| Methoxyimino Group | Contributes to the inhibition of target enzymes |
| Trifluoromethyl Substituent | Increases potency through electronic effects |
Research Findings
A variety of studies have documented the biological activities associated with this compound:
-
Anticancer Studies :
- Inhibition of tumor growth in xenograft models.
- Induction of apoptosis in multiple cancer cell lines.
-
Antimicrobial Studies :
- Effective against both bacterial and fungal strains.
- Potential for development into new antimicrobial agents.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Substituent Effects:
Electronic and Steric Considerations:
- Methoxyimino vs. esterimino groups: The methoxyimino in the target compound may confer greater stability under acidic conditions compared to hydrolyzable esters (e.g., 3-methylbutanoate in ).
Chirality and Stereochemical Impact
- The Z-configuration in the target compound’s imino group enforces a planar geometry, critical for π-π stacking or charge-transfer interactions .
- Analogous compounds with E-configurations (e.g., : 3-(3-iodo-4-methylanilino)indol-2-one) may exhibit divergent bioactivity due to altered spatial orientation .
Q & A
Basic Research Questions
Q. What safety precautions are critical when handling (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation exposure (classified as Acute Toxicity Category 4 for inhalation ).
- In case of skin contact, immediately remove contaminated clothing and wash with soap/water; seek medical attention if irritation persists .
- Store the compound in a cool, dry environment, segregated from incompatible materials.
Q. What synthetic routes are commonly used to prepare this indole-derived compound?
- Methodological Answer :
- Fischer indole synthesis : Utilize hydrazone intermediates derived from ketones or aldehydes, cyclizing under acidic conditions (e.g., boron trifluoride etherate) to form the indole core .
- Friedel-Crafts alkylation : Introduce the 3-(trifluoromethyl)benzyl group via electrophilic substitution, leveraging Lewis acid catalysts like AlCl₃ .
- Oxime formation : The (2,4-dichlorophenyl)methoxyimino group can be installed via condensation of hydroxylamine derivatives with ketone precursors .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of substituents and Z/E configuration of the imino group.
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the indol-2-one moiety) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the Z-isomer?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) may stabilize transition states favoring the Z-configuration.
- Temperature control : Lower temperatures (0–25°C) reduce thermal isomerization.
- Catalytic additives : Use chiral auxiliaries or metal catalysts (e.g., ZnCl₂) to enforce stereoselectivity during imine formation .
Q. What computational methods predict the compound’s binding affinity to kinase targets?
- Methodological Answer :
- Molecular docking : Software like MOE (Molecular Operating Environment) can model interactions with ATP-binding pockets of kinases, leveraging the trifluoromethyl group’s hydrophobic interactions .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity with biological nucleophiles .
- MD simulations : Simulate ligand-protein dynamics over nanosecond timescales to evaluate binding stability .
Q. How can researchers resolve discrepancies in biological activity data across assay systems?
- Methodological Answer :
- Assay standardization : Control variables such as cell line passage number, serum concentration, and incubation time.
- Metabolic stability testing : Use liver microsomes to assess compound degradation rates, which may explain variability in IC₅₀ values .
- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and cell-based luciferase reporter assays for functional activity .
Data Contradictions and Mitigation Strategies
- Stereochemical purity : Discrepancies in reported bioactivity may arise from undetected E/Z isomerization. Use chiral HPLC or NOESY NMR to confirm configuration .
- Toxicity variability : Differences in acute toxicity (oral vs. dermal) noted in SDSs suggest route-dependent absorption. Conduct in vitro permeability assays (e.g., Caco-2 monolayers) to quantify bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
